molecular formula C16H11ClN2O4 B14503986 4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline CAS No. 63456-77-9

4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline

Cat. No.: B14503986
CAS No.: 63456-77-9
M. Wt: 330.72 g/mol
InChI Key: SLKVVMNTGIWFQG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorophenoxy group, a methoxy group, and a nitro group attached to the quinoline core

Preparation Methods

The synthesis of 4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-chlorophenol, which is then reacted with potassium hydroxide to form the phenoxy ion. This ion subsequently reacts with 3,4-dichloronitrobenzene under specific conditions to yield the desired compound . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The chlorophenoxy and methoxy groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

4-(4-Chlorophenoxy)-6-methoxy-8-nitroquinoline can be compared with other similar compounds, such as:

Properties

CAS No.

63456-77-9

Molecular Formula

C16H11ClN2O4

Molecular Weight

330.72 g/mol

IUPAC Name

4-(4-chlorophenoxy)-6-methoxy-8-nitroquinoline

InChI

InChI=1S/C16H11ClN2O4/c1-22-12-8-13-15(23-11-4-2-10(17)3-5-11)6-7-18-16(13)14(9-12)19(20)21/h2-9H,1H3

InChI Key

SLKVVMNTGIWFQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])OC3=CC=C(C=C3)Cl

Origin of Product

United States

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